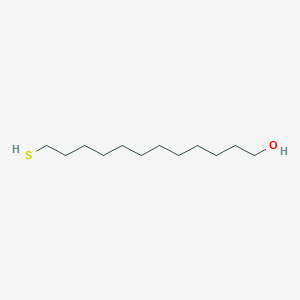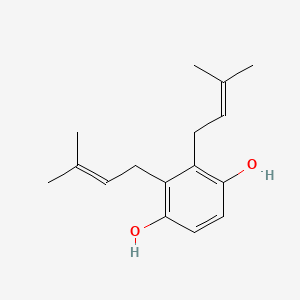
12-Sulfanyldodecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Sulfanyldodecan-1-OL: is an organic compound with the molecular formula C12H26OS It is a type of thiol alcohol, characterized by the presence of a sulfanyl group (-SH) attached to a dodecane chain
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from Dodecanol: One common method to synthesize 12-Sulfanyldodecan-1-OL involves the reaction of dodecanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: Industrially, this compound can be produced through the thiolation of dodecanol using sulfur or sulfur-containing compounds. This process may involve higher temperatures and pressures to increase the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: 12-Sulfanyldodecan-1-OL can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form dodecanol and hydrogen sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The sulfanyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecanol and hydrogen sulfide.
Substitution: Various substituted dodecanol derivatives.
科学的研究の応用
Chemistry:
Catalysis: 12-Sulfanyldodecan-1-OL is used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving thiol-containing enzymes and proteins, helping to elucidate their mechanisms of action.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including its role as an antioxidant and antimicrobial agent.
Industry:
Surfactants: The compound is used in the production of surfactants, which are essential in detergents and emulsifiers.
Lubricants: It is also utilized in the formulation of lubricants, providing improved stability and performance.
作用機序
Molecular Targets and Pathways: 12-Sulfanyldodecan-1-OL exerts its effects primarily through interactions with thiol groups in proteins and enzymes. It can modulate the activity of these biomolecules by forming disulfide bonds or undergoing redox reactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.
類似化合物との比較
Dodecanol: A fatty alcohol with similar structural features but lacks the sulfanyl group.
Dodecanethiol: Contains a thiol group but lacks the hydroxyl group present in 12-Sulfanyldodecan-1-OL.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
特性
CAS番号 |
131215-93-5 |
|---|---|
分子式 |
C12H26OS |
分子量 |
218.40 g/mol |
IUPAC名 |
12-sulfanyldodecan-1-ol |
InChI |
InChI=1S/C12H26OS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 |
InChIキー |
GZIVLHHHMYFKKC-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCS)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)






